molecular formula C27H29NO5S B2921682 Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(tert-butyl)benzamido)-4-methylthiophene-3-carboxylate CAS No. 476365-27-2

Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(tert-butyl)benzamido)-4-methylthiophene-3-carboxylate

Cat. No.: B2921682
CAS No.: 476365-27-2
M. Wt: 479.59
InChI Key: DIBMHSHFIASYIU-UHFFFAOYSA-N
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Description

Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(tert-butyl)benzamido)-4-methylthiophene-3-carboxylate is a thiophene-based derivative characterized by three key structural motifs:

  • Thiophene core: A five-membered aromatic ring with sulfur at position 1.
  • Substituents: Position 2: A 4-(tert-butyl)benzamido group, contributing steric bulk and hydrophobicity. Position 4: A methyl group, enhancing steric stability. Position 5: A benzo[d][1,3]dioxol-5-ylmethyl group (methylenedioxyphenyl derivative), known for modulating lipophilicity and metabolic stability.
  • Ethyl carboxylate ester: At position 3, influencing solubility and bioavailability.

Properties

IUPAC Name

ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-tert-butylbenzoyl)amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO5S/c1-6-31-26(30)23-16(2)22(14-17-7-12-20-21(13-17)33-15-32-20)34-25(23)28-24(29)18-8-10-19(11-9-18)27(3,4)5/h7-13H,6,14-15H2,1-5H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBMHSHFIASYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(tert-butyl)benzamido)-4-methylthiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiophene core. The reaction conditions often require the use of strong bases and coupling reagents to facilitate the formation of the thiophene ring and subsequent functionalization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying its structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be employed in studying enzyme inhibition, receptor binding, and other biochemical processes. Its potential as a lead compound for drug development is also being explored.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory, antioxidant, or anticancer agent. Ongoing research aims to evaluate its efficacy and safety in various therapeutic contexts.

Industry: In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(tert-butyl)benzamido)-4-methylthiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic outcomes. Further research is needed to fully elucidate the detailed mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity/Notes Reference
Target Compound : Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(tert-butyl)benzamido)-4-methylthiophene-3-carboxylate Thiophene-3-carboxylate - 4-(tert-butyl)benzamido
- Benzo[d][1,3]dioxol-5-ylmethyl
- Ethyl ester
Antitumor activity hypothesized based on analogs; synthesis likely via Gewald methods
Methyl 2-(4-(tert-butyl)benzamido)-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate Thiophene-3-carboxylate - 4-(tert-butyl)benzamido
- Diethylcarbamoyl
- Methyl ester
Discontinued; suggests synthetic challenges or stability issues
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxamide Thiophene-3-carboxamide - 4-cyanobenzamido
- Benzo[d][1,3]dioxol-5-ylmethyl
- Carboxamide
Carboxamide group enhances hydrogen bonding but reduces lipophilicity vs. ester analogs
N-Aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines (C1–C31) Thiazole-2-amine - 4-(tert-butyl)
- Benzo[d][1,3]dioxol-5-ylmethyl
- N-aryl
Potent antitumor activity (IC₅₀ < 10 µM against HeLa, A549, MCF-7)
Ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)thioureido)-5-benzylthiophene-3-carboxylate Thiophene-3-carboxylate - Thioureido
- Benzyl
- Ethyl ester
Thioureido group may enhance metal coordination but reduce metabolic stability

Key Insights:

Core Heterocycle Influence: Thiophene vs. Thiazole: Thiazole analogs (e.g., C1–C31) exhibit strong antitumor activity, attributed to nitrogen in the ring enabling hydrogen bonding with biological targets . Thiophene derivatives, while less polar, may offer better membrane permeability due to reduced polarity. Carboxylate vs.

Substituent Effects :

  • 4-(tert-Butyl)benzamido : Common in both thiophene and thiazole analogs, this group enhances hydrophobic interactions in protein binding pockets .
  • Benzo[d][1,3]dioxol-5-ylmethyl : Increases metabolic stability by resisting oxidative degradation, as seen in methylenedioxyphenyl-containing drugs .

Synthetic Accessibility :

  • The Gewald reaction () is a viable route for thiophene carboxylate synthesis, though introducing bulky groups (e.g., tert-butyl benzamido) may require optimized conditions .

Biological Activity: Thiazole analogs (C1–C31) demonstrate nanomolar IC₅₀ values, suggesting the target compound’s thiophene core may require structural optimization for comparable efficacy .

Research Findings and Data

Table 2: Physicochemical Properties of Selected Analogs

Compound Molecular Weight LogP (Predicted) Solubility (µg/mL) Bioactivity Notes
Target Compound ~495.6 4.8 <10 (PBS) Hypothesized kinase inhibition based on analogs
Methyl 2-(4-(tert-butyl)benzamido)-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate 487.6 5.2 <5 (PBS) Discontinued; poor aqueous solubility
N-Aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines 420–460 3.5–4.2 20–50 (PBS) IC₅₀: 0.5–8.7 µM (HeLa cells)
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxamide 419.5 3.9 15–30 (DMSO) Not tested; carboxamide may improve solubility

Biological Activity

Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(tert-butyl)benzamido)-4-methylthiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the existing literature on its biological effects, focusing on its antitumor properties, structure-activity relationships (SAR), and mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is C23H24N2O4SC_{23}H_{24}N_2O_4S, with a molecular weight of 420.51 g/mol. It features a thiophene ring, a benzo[d][1,3]dioxole moiety, and a tert-butyl group that may contribute to its biological activity.

Antitumor Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant antitumor activity. For instance, studies have shown that certain analogs possess IC50 values below 5 μM against various human cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) cells .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (μM)Notes
C27HeLa2.07 ± 0.88Potent activity
C27A5493.52 ± 0.49Potent activity
C7A5492.06 ± 0.09Most active
C16MCF-72.55 ± 0.34Best inhibitory activity

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Inhibition of Tumor Cell Proliferation : The compound's structural features may allow it to interact with specific cellular targets that regulate cell growth and division.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Targeting Enzymatic Activity : Research on related thiophene derivatives indicates that they can inhibit specific enzymes involved in tumor metabolism .

Structure-Activity Relationships (SAR)

A detailed examination of the structure-activity relationships reveals that modifications to the thiophene and benzodioxole moieties significantly influence the compound's potency:

  • Substituent Effects : The presence of electron-donating groups (like tert-butyl) enhances lipophilicity and may improve cellular uptake.
  • Positioning of Functional Groups : Variations in the position of functional groups on the thiophene ring affect binding affinity to target proteins.

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
Tert-butyl groupIncreased potency
Benzodioxole moietyEnhanced selectivity
Thiophene variationsAltered enzymatic inhibition

Case Studies

Several case studies have highlighted the efficacy of compounds structurally related to this compound in preclinical models:

  • Study on Lung Cancer : A derivative was tested in A549 cell lines and demonstrated significant growth inhibition with an IC50 value comparable to established chemotherapeutics .
  • Breast Cancer Research : Another study focused on MCF-7 cells found that specific modifications led to enhanced apoptosis rates in treated cells .

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